molecular formula C6H10O5 B13423922 (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid

Cat. No.: B13423922
M. Wt: 162.14 g/mol
InChI Key: FFOKDOPEBQXHEH-BYPYZUCNSA-N
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Description

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid is a chiral oxobutanoic acid derivative of interest in organic synthesis and medicinal chemistry research. This compound features a stereogenic center at the 2-position, conferring specific three-dimensional properties that are valuable for developing enantiomerically pure substances. Its molecular structure, containing both a carboxylic acid and an ethoxy-oxo moiety, makes it a potential multifunctional building block or synthetic intermediate. Researchers may explore its utility in constructing more complex chiral molecules, studying enzymatic reactions specific to (S)-configured acids , or investigating its behavior as a analog to short-chain keto acids . The presence of multiple functional groups allows for diverse chemical modifications, facilitating the creation of targeted compound libraries. As a small molecule , it is suitable for probing biological pathways and metabolic processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant literature and conduct their own safety and suitability assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1

InChI Key

FFOKDOPEBQXHEH-BYPYZUCNSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)O)O

Canonical SMILES

CCOC(=O)CC(C(=O)O)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2s 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

De Novo Synthetic Routes to Chiral Alpha-Hydroxy Acids and Esters

The synthesis of enantiomerically pure α-hydroxy acids is a cornerstone of modern organic chemistry, providing access to a wide array of pharmaceuticals and natural products. Various strategies have been developed to introduce the chiral hydroxyl group with high fidelity.

Asymmetric synthesis provides a powerful means to generate enantiopure α-hydroxy systems from prochiral precursors. These methods can be broadly categorized into biocatalytic and chemocatalytic approaches.

Biocatalytic strategies are highly valued for their exceptional selectivity and environmentally benign reaction conditions. Key enzymatic methods include:

Thiamine Diphosphate (ThDP)-dependent Lyases : These enzymes catalyze the carboligation of aldehydes to produce α-hydroxy ketones, which are valuable precursors to α-hydroxy acids, with high enantiomeric excesses (up to >99%). researchgate.net

Hydrolases : Enzymes such as lipases are employed in dynamic kinetic resolutions (DKRs) of racemic α-hydroxy ketones or esters. researchgate.net This approach combines the resolution of a racemate with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

Whole-Cell Redox Processes : Microorganisms can perform highly selective reductions of α-dicarbonyl compounds or selective oxidations of vicinal diols to afford enantiopure α-hydroxy ketones. researchgate.net

Chemocatalytic methods often utilize transition metal complexes with chiral ligands. For instance, the iridium-catalyzed dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters yields chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities (>99/1 dr, up to >99% ee), which can be further converted to the desired α-hydroxy acid systems.

MethodologyCatalyst/EnzymePrecursor TypeKey Features
Biocatalytic (Lyase) ThDP-dependent LyasesAldehydesHigh enantiomeric excess (>99%); Green chemistry
Biocatalytic (DKR) Hydrolases (e.g., Lipases)Racemic Esters/KetonesHigh conversion (>90%) and enantiomeric excess (>99%)
Biocatalytic (Redox) Whole-cell microorganismsDiketones, Vicinal DiolsUtilizes cellular redox machinery for high selectivity
Chemocatalytic (Hydrogenation) Iridium/f-phamidolα-Amino β-ketoestersExcellent diastereoselectivity and enantioselectivity

The "chiral pool" — a collection of inexpensive, enantiopure compounds from natural sources — provides an efficient starting point for the synthesis of complex chiral molecules. Alpha-amino acids are particularly useful precursors for their corresponding alpha-hydroxy acids. The synthesis of all 19 appropriately protected α-hydroxy acid equivalents of the L-α-amino acids has been described for use in solid-phase synthesis. This approach leverages the inherent chirality of the starting material, transferring the stereochemical information from the amino acid to the target hydroxy acid. This method is often more straightforward and cost-effective than de novo asymmetric synthesis.

A well-established and direct method for converting α-amino acids into α-hydroxy acids is through diazotization. finechem-mirea.ru This reaction involves treating the amino acid with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong acid. finechem-mirea.ruorganic-chemistry.org The process converts the primary amine functionality into a diazonium salt intermediate.

Targeted Synthesis Protocols for (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid and its Analogs

The synthesis of this compound, also known as L-malic acid 4-ethyl ester, relies on precise control over both functional group manipulation and stereochemistry. cymitquimica.com

The target molecule is a monoester of L-malic acid. Therefore, a primary synthetic route is the selective esterification of the C4 carboxylic acid group of L-malic acid, leaving the C1 carboxylic acid and C2 hydroxyl groups intact.

Achieving chemoselectivity in the esterification of dicarboxylic acids like malic acid can be challenging. Standard acid-catalyzed esterification (Fischer esterification) with ethanol (B145695) can lead to a mixture of the desired 4-monoester, the 1-monoester, and the diester. Studies on the esterification of malic acid with n-butanol have shown that various catalysts, including sulfuric acid, p-toluenesulfonic acid, and solid-supported resins like Amberlyst 36 Dry, can be employed. finechem-mirea.rufinechem-mirea.ru A significant side reaction observed, particularly with strong protic acids like sulfuric acid, is the dehydration of the malic acid backbone to form esters of fumaric and maleic acids. finechem-mirea.rufinechem-mirea.ru The use of heterogeneous catalysts such as Amberlyst 36 Dry was found to provide an optimal balance between conversion and selectivity, minimizing the formation of these unsaturated byproducts. finechem-mirea.rufinechem-mirea.ru Furthermore, scandium triflate (Sc(OTf)₃) has been reported as an effective catalyst for the chemoselective esterification of L-malic acid. researchgate.net

CatalystSubstrateAlcoholKey Findings & ByproductsReference
Sulfuric Acid DL-Malic Acidn-ButanolHigh conversion, significant byproduct formation (fumaric/maleic esters) finechem-mirea.ru
p-Toluenesulfonic Acid DL-Malic Acidn-ButanolForms fumaric and maleic ester byproducts finechem-mirea.ru
Amberlyst 36 Dry DL-Malic Acidn-ButanolOptimal ratio of conversion to selectivity; minimizes byproduct formation finechem-mirea.rufinechem-mirea.ru
Scandium Triflate L-Malic Acid3-Butene-1-olEnables chemoselective esterification researchgate.net

The most direct and efficient strategy for controlling the stereochemistry at the C2 center is through substrate control. This involves starting with an enantiomerically pure precursor that already possesses the desired (S)-configuration.

L-Malic acid ((2S)-2-hydroxybutanedioic acid) is a naturally occurring compound and is commercially available in high enantiopurity. nih.gov Using L-malic acid as the starting material directly establishes the correct stereochemistry at C2. The synthetic challenge is then reduced to achieving the selective C4 esterification as described previously.

An alternative synthetic pathway starts from L-aspartic acid . As detailed in section 2.1.3, the diazotization of L-aspartic acid yields L-malic acid with retention of the C2 stereocenter. This product can then be subjected to selective esterification to yield the final target molecule, this compound. This two-step process leverages the readily available and inexpensive chiral pool precursor L-aspartic acid to install the required stereocenter with high fidelity.

Multi-step Chemical Synthetic Pathways for Related Chiral Butanoates

The synthesis of chiral butanoates, such as this compound, often involves multi-step sequences that allow for the precise installation of stereocenters and functional groups. While a direct multi-step synthesis for this specific molecule is not extensively detailed in readily available literature, analogous pathways for structurally similar compounds provide a clear blueprint.

A representative strategy for a related chiral hydroxybutanoic acid, 2-hydroxybutanoic acid, starting from propan-1-ol, illustrates a typical three-step conversion. This process highlights the common transformations required to build the carbon skeleton and introduce the necessary functional groups with stereochemical control.

Similarly, the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, another important chiral butanoate derivative, has been efficiently achieved. nih.gov These syntheses often rely on the availability of chiral starting materials or the use of asymmetric reactions to induce chirality. Key steps in such pathways can include carbon-carbon bond formation, oxidation, reduction, and functional group protection/deprotection, all orchestrated to achieve the desired stereochemistry and functionality. The logical conception of such multi-step syntheses is a challenging aspect of organic chemistry, requiring careful consideration of reaction compatibility and stereochemical outcomes. organic-chemistry.org

Biocatalytic and Enzymatic Approaches for the Preparation of Chiral Hydroxybutanoates

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. chimicatechnoacta.ru Enzymes and whole-cell microorganisms offer high selectivity and operate under mild reaction conditions, minimizing issues like racemization and isomerization. chimicatechnoacta.ru

Microbial Reduction of Alpha-Keto Esters to Chiral Alpha-Hydroxy Esters

A prominent biocatalytic route to chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto esters. Various microorganisms have been successfully employed for this transformation, demonstrating high conversions and excellent enantioselectivities. Baker's yeast (Saccharomyces cerevisiae), for instance, has been used to reduce a range of alkyl esters derived from pyruvate (B1213749) and benzoylformate, consistently yielding the (R)-alcohols. mit.edu

Several other microbial strains have shown significant potential as biocatalysts. Studies have investigated the use of Agromyces and Gordonia strains for the stereoselective reduction of various carbonyl compounds, including aliphatic and aromatic α-keto esters. ijret.org For example, Gordonia hydrophobica has been identified as a promising biocatalyst for producing chiral alcohols from α-keto esters. ijret.org Furthermore, marine microalgae and actinomycetes, including strains of Salinispora and Streptomyces, have been utilized for the reduction of α-keto esters, achieving up to 99% conversion and enantiomeric excess. syrris.jp The choice of microorganism and reaction conditions can significantly influence the stereochemical outcome and yield of the desired chiral hydroxy ester.

Table 1: Examples of Microbial Reduction of α-Keto Esters
MicroorganismSubstrateProductEnantiomeric Excess (ee)Reference
Saccharomyces cerevisiae (Baker's Yeast)Alkyl pyruvate and benzoylformate esters(R)-alcoholsHigh mit.edu
Gordonia hydrophobicaα-keto estersChiral alcoholsHigh ijret.org
Salinispora and Streptomyces strainsα-keto esters(S)-alcoholsup to 99% syrris.jp

Enzymatic Kinetic Resolution and Stereospecific Functionalization Techniques

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures of chiral compounds. urfu.ru This method relies on the differential reaction rates of two enantiomers with an enzyme, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. urfu.ru Lipases are particularly common enzymes for the kinetic resolution of racemic alcohols and esters through hydrolysis or transesterification reactions. clearsynth.com A successful kinetic resolution of racemic δ-hydroxy esters has been achieved using lipase-catalyzed transesterification, demonstrating the efficacy of this approach for producing enantiomerically pure hydroxy esters. sigmaaldrich.com

Beyond resolution, enzymes can be used for stereospecific functionalization, directly introducing or modifying functional groups with precise stereochemical control. This can involve the stereoselective reduction of prochiral ketones to chiral alcohols or the stereospecific transformation of one functional group into another. libretexts.orgchemguide.co.uk These enzymatic methods provide a powerful toolbox for the synthesis of chiral hydroxybutanoates, often with high optical purity.

Chemical Reactivity and Further Derivatization of this compound

The presence of a carboxylic acid, a hydroxyl group, and an ester functionality makes this compound a versatile intermediate for further chemical transformations.

Formation of Amide, Anhydride (B1165640), and Chloride Derivatives

The carboxylic acid moiety of the molecule can be readily converted into a variety of derivatives.

Acid Chlorides: The transformation of the carboxylic acid to an acyl chloride is a common and important reaction, as acyl chlorides are highly reactive intermediates. researchgate.net This conversion can be achieved using several standard reagents, including thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). researchgate.netwikipedia.org For instance, the reaction with thionyl chloride produces the acyl chloride along with the gaseous byproducts sulfur dioxide and hydrogen chloride. wikipedia.org A study on the synthesis of monoethyl malonyl chloride from ethyl malonic acid using thionyl chloride demonstrated a high conversion rate of 98.23% in a solvent-free process. syrris.jp

Amides: The carboxylic acid can be converted to an amide through reaction with an amine, often facilitated by a coupling agent or by first converting the acid to a more reactive species like an acid chloride. The synthesis of amide derivatives of 4-oxo-4-substituted butanoic acids has been reported, where the carboxylic acid is reacted with substituted anilines to produce the corresponding amides in high yields. pharmaffiliates.com

Anhydrides: While specific examples for this compound are not prevalent, the formation of an anhydride from the carboxylic acid is a plausible transformation. The intramolecular cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids in the presence of propionic anhydride to form furanone derivatives suggests the potential for anhydride-mediated reactions. impurity.com The existence of related compounds like 4-(2-(Dimethylamino)ethoxy)-4-oxobutanoic Anhydride further supports the feasibility of anhydride formation.

Table 2: Reagents for Carboxylic Acid Derivatization
DerivativeCommon ReagentsReference
Acid ChlorideThionyl chloride (SOCl₂), Phosphorus(V) chloride (PCl₅), Phosphorus(III) chloride (PCl₃) researchgate.netwikipedia.org
AmideAmine with coupling agent, or via acid chloride pharmaffiliates.com
AnhydrideDehydrating agents (e.g., acetic anhydride, propionic anhydride) impurity.com

Functional Group Interconversions and Advanced Organic Synthesis Applications

The hydroxyl and ester groups of this compound provide additional handles for a wide range of functional group interconversions (FGIs). FGIs are fundamental to organic synthesis, allowing for the strategic manipulation of molecular structure.

The secondary hydroxyl group can undergo various transformations. It can be oxidized to a ketone using a variety of oxidizing agents. Conversely, its stereochemistry can be inverted through a Mitsunobu reaction or an oxidation-reduction sequence. The hydroxyl group can also be protected with a suitable protecting group to prevent it from reacting in subsequent synthetic steps. Furthermore, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. Transesterification, the exchange of the ethyl group for another alkyl or aryl group, is also a feasible transformation. These FGIs significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex target molecules. This compound serves as an intermediate in the synthesis of Mugineic Acid Ammonium Salt, which has applications due to its iron chelation and antioxidant properties.

Cyclization Reactions Involving Butanoic Acid Derivatives

This compound, a monoester derivative of L-malic acid, possesses functional groups—a secondary alcohol, a terminal carboxylic acid, and an ester—that make it a candidate for various chemical transformations, including intramolecular cyclization. While specific literature detailing the cyclization of this exact monoester is limited, the reactivity of its parent compound, malic acid, and other related butanoic acid derivatives provides significant insight into its potential cyclization pathways. The primary cyclization reactions applicable to this structural class involve acid-catalyzed dehydration and condensation to form heterocyclic structures such as pyrones and lactones (furanones).

One of the most well-documented cyclization reactions involving a closely related butanoic acid derivative is the self-condensation of malic acid to form coumalic acid (2-oxo-2H-pyran-5-carboxylic acid). wikipedia.orgrsc.org This transformation is typically induced by strong dehydrating agents, such as fuming sulfuric acid or a mixture of concentrated sulfuric acid and trifluoroacetic acid. wikipedia.orggoogle.comgoogle.com The reaction involves the condensation of two molecules of malic acid, accompanied by dehydration and decarboxylation, to yield the six-membered pyrone ring structure. wikipedia.org Modern synthetic methods have explored this conversion under various conditions, including in solvents like dichloroethane and using flow chemistry systems to improve yield and control. rsc.orggoogle.com The formation of coumalic acid from malic acid serves as a key example of how butanedioic acid derivatives can be transformed into valuable heterocyclic platform chemicals. researchgate.net

Another potential and fundamental cyclization pathway for this compound is intramolecular esterification, or lactonization. As a γ-hydroxy acid, it can theoretically undergo cyclization to form a five-membered lactone. This reaction would involve the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. The resulting product would be a substituted furan-2,4-dione, which belongs to the class of compounds known as tetronic acids. The synthesis of tetronic acid frameworks is often accomplished via a Dieckmann cyclization of appropriate ester precursors, highlighting the favorability of forming this five-membered ring system. organic-chemistry.org

During acid-catalyzed reactions of malic acid and its esters, a common competing side reaction is simple dehydration, which leads to the formation of unsaturated dicarboxylic acids, namely fumaric acid and maleic acid, or their corresponding esters. finechem-mirea.ru The formation of these byproducts can reduce the yield of desired cyclic products and is a critical consideration in designing synthetic strategies. finechem-mirea.ru

The table below summarizes key cyclization and related reactions involving malic acid, a representative butanoic acid derivative.

Starting MaterialReagents/ConditionsCyclic ProductReaction Type
Malic AcidFuming Sulfuric Acid (or H₂SO₄/TFA)Coumalic AcidSelf-condensation / Dehydration
Malic Acid Derivative (Hypothetical)Acid or HeatSubstituted Furan-2,4-dione (Tetronic acid derivative)Intramolecular Esterification (Lactonization)
Malic AcidAcid Catalysts (e.g., H₂SO₄)(byproduct formation)Dehydration

Biological and Biochemical Relevance of 2s 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Metabolic Roles and Intermediacy in Biological Pathways.

The metabolic significance of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is intrinsically linked to the central roles of its parent compound, L-malic acid, in energy production and biosynthesis. The presence of the ethyl ester group suggests that its entry into core metabolic pathways would likely require initial hydrolysis to L-malate.

L-Malic acid is a critical component of the citric acid cycle (TCA cycle), a fundamental pathway for cellular energy production in the form of ATP. numberanalytics.comnumberanalytics.com Malate's direct involvement in the TCA cycle underscores its importance in bioenergetics. numberanalytics.com Furthermore, malate (B86768) plays a pivotal role in providing the necessary reducing power, in the form of NADPH, for fatty acid biosynthesis. researchgate.netfrontiersin.org This is accomplished through the action of the malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, with the concurrent reduction of NADP+ to NADPH. researchgate.netnih.govnih.gov NADPH is an essential cofactor for fatty acid synthase, the enzyme complex responsible for building fatty acid chains. researchgate.net Overexpression of the malic enzyme has been shown to increase total lipid and fatty acid content in microorganisms like Phaeodactylum tricornutum and Mortierella alpina, highlighting the enzyme's direct link to lipid synthesis. frontiersin.orgnih.gov While this compound itself is not a direct participant in these pathways, its hydrolysis would yield L-malate, which can then enter these core metabolic routes to support both energy production and the synthesis of lipids.

This compound has been identified as a key intermediate in the biosynthesis of mugineic acids in plants. impurity.com Mugineic acids are phytosiderophores, which are iron-chelating compounds secreted by the roots of graminaceous plants (grasses) to acquire iron from the soil. impurity.com The biogenesis of this malic acid derivative is therefore a crucial step in the iron uptake strategy of these plants.

While the natural occurrence of this specific ethyl ester in microorganisms is not well-documented, microorganisms are well-known producers of L-malic acid. frontiersin.orgresearchgate.net Various fungi, yeasts, and bacteria, including species of Aspergillus, Saccharomyces, and Escherichia, are capable of producing significant quantities of L-malic acid through fermentation. researchgate.netnih.gov It is plausible that under certain conditions, such as the presence of ethanol (B145695), microbial esterases could catalyze the formation of monoethyl malate.

The production of L-malic acid via microbial fermentation is a well-established biotechnological process. nih.gov Numerous wild-type and metabolically engineered microorganisms are employed for this purpose, utilizing various carbon sources like glucose. researchgate.netnih.gov

More specifically, this compound (referred to as 4-ethyl malate or 4-EM) can be synthesized from diethyl malate (DEM) using microbial enzymes. A study demonstrated the position-specific hydrolysis of DEM to produce 4-EM using a lipase (B570770) from the marine microorganism Photobacterium lipolyticum M37. jmb.or.kr This enzymatic process was optimized for mass production, highlighting a viable route for its biotechnological synthesis. jmb.or.kr The table below summarizes examples of microorganisms involved in the production of L-malate, the precursor to its ethyl ester.

MicroorganismProduction MethodKey Features
Aspergillus flavusNatural FermentationOne of the first natural strains used for L-malate synthesis. researchgate.net
Saccharomyces cerevisiaeMetabolic EngineeringEukaryotic model organism, easily manipulated for production. nih.gov
Escherichia coliMetabolic EngineeringMature host for heterologous gene expression with a clear genetic background. nih.gov
Ustilago trichophoraNatural FermentationA plant pathogen capable of producing high titers of L-malate. researchgate.net
Photobacterium lipolyticumEnzymatic HydrolysisProduces a lipase that position-specifically synthesizes 4-ethyl malate from diethyl malate. jmb.or.kr

Enzymatic and Receptor Interactions.

The interaction of this compound with enzymes is primarily understood through its relationship with L-malate and the specificity of lipases that can produce or hydrolyze its ester bond.

The enzymatic production of this compound highlights the substrate specificity of certain microbial lipases. The lipase from Photobacterium lipolyticum M37 specifically hydrolyzes only one of the two ester groups of diethyl malate, demonstrating high positional specificity to yield the 4-ethyl malate product. jmb.or.kr This specificity is crucial for producing the monoester with high purity. jmb.or.kr

For this compound to be utilized in central metabolism, its ester bond would need to be cleaved by an esterase to release L-malate. L-malate is a substrate for several key enzymes, including:

Malic Enzyme: Catalyzes the oxidative decarboxylation of L-malate to pyruvate. researchgate.netnih.gov

Fumarase: Catalyzes the reversible hydration of fumarate (B1241708) to L-malate. researchgate.net

Malate Dehydrogenase: Catalyzes the reversible oxidation of L-malate to oxaloacetate as part of the TCA cycle. frontiersin.org

The specificity of these enzymes for L-malate means they would not act directly on its ethyl ester derivative.

There is currently no direct evidence demonstrating that this compound has modulatory effects on biological receptors or enzymes like histone deacetylases (HDACs). However, insights can be drawn from the structure and function of known HDAC inhibitors, such as the short-chain fatty acid butyrate (B1204436).

Butyrate is a well-established inhibitor of HDAC activity, leading to hyperacetylation of histones and subsequent changes in gene expression. nih.gov A key structural feature of butyrate and many other HDAC inhibitors is the presence of a carboxylate group, which interacts with a zinc ion in the active site of the HDAC enzyme.

This compound also possesses a free carboxylic acid group, which is a structural feature it shares with butyrate and other HDAC inhibitors. This structural similarity suggests a hypothetical potential for interaction with the active site of zinc-dependent enzymes like histone deacetylases. The presence of the ethoxy group and the hydroxyl group would influence its size, polarity, and binding affinity compared to butyrate, making its potential inhibitory activity uncertain without direct experimental validation. This remains a topic for future investigation.

Broader Biological Impact of Alpha-Hydroxy Acids and Butanoate Derivatives

Structural Components in Natural Products and Biologically Active Molecules

Alpha-hydroxy acids are a class of organic carboxylic acids that feature a hydroxyl group attached to the alpha-carbon atom of the acid. wikipedia.org They are widespread in nature and are found in a variety of foods. nih.govmedium.com The structural motif of an alpha-hydroxy acid is a fundamental building block in numerous biologically active molecules and natural products.

Butanoate derivatives, which are compounds derived from butanoic acid (also known as butyric acid), also play crucial roles in biological systems. ontosight.ai Butanoic acid itself is a short-chain fatty acid with significant metabolic functions. nih.gov

Examples of Naturally Occurring Alpha-Hydroxy Acids:

Alpha-Hydroxy AcidNatural Source(s)
Glycolic AcidSugarcane, Pineapple
Lactic AcidSour milk, Fermented vegetables, Tomatoes
Malic AcidApples, Grapes, Blackberries
Citric AcidCitrus fruits (e.g., lemons, grapefruit)
Tartaric AcidGrapes
Mandelic AcidAlmonds, Cherries

This table includes examples of common alpha-hydroxy acids and their natural sources. nih.govmedium.commakingcosmetics.comlabassociates.com

While this compound is not widely cited as a direct natural product, its core structure is representative of compounds that are integral to the natural world. The butanoate backbone is a common feature in lipids and other metabolic intermediates, while the alpha-hydroxy acid functional group is present in molecules central to metabolism, such as malic acid and citric acid which are key components of the Krebs cycle. nih.gov

Furthermore, derivatives of butanoic acid are being explored for various therapeutic applications due to their diverse biological activities, which can include antimicrobial and anticancer properties. ontosight.airesearchgate.net Esters of other biologically active molecules, such as levonorgestrel (B1675169) butanoate, demonstrate how modification of a core structure can be used to develop pharmaceuticals. wikipedia.org

Implications in Cellular Processes and Chiral Recognition Mechanisms

The presence of an alpha-hydroxy acid moiety has significant implications for how a molecule interacts with biological systems, including its role in cellular processes and how it is recognized by enzymes and receptors.

Cellular Processes Influenced by Alpha-Hydroxy Acids:

Alpha-hydroxy acids are known to influence various cellular activities. nih.gov In dermatological applications, they are widely used to promote exfoliation by disrupting the cohesion between skin cells. medicalnewstoday.comandymillward-facialist.co.uk This is thought to occur through the weakening of intercellular material in the stratum corneum. andymillward-facialist.co.ukresearchgate.net Some AHAs can also modulate cell proliferation and may have antioxidant properties. nih.govresearchgate.net Certain alpha-hydroxy acids, like citric acid and malic acid, are directly involved in cellular energy production as intermediates in the Krebs cycle. nih.gov

Butanoate and its derivatives can also have profound effects on cellular function. nih.gov For instance, butyric acid can influence cell proliferation and apoptosis and has a role in maintaining intestinal health. nih.gov

Chiral Recognition:

This compound is a chiral molecule, as indicated by the "(2S)" designation in its name. Chirality, or the "handedness" of a molecule, is a critical factor in biological systems. mdpi.com Enzymes and receptors are themselves chiral and often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer (mirror image) of a chiral molecule. mdpi.comnih.gov

The chiral recognition of alpha-hydroxy acids is a subject of scientific study. nih.govnih.gov The specific spatial arrangement of the hydroxyl and carboxyl groups is crucial for binding to active sites on enzymes or receptors. mdpi.com This enantiospecificity is fundamental in many biological processes and is a key consideration in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The ability to distinguish between enantiomers of alpha-hydroxy acids is important for determining their absolute configuration and optical purity, which is vital in the synthesis of chiral drugs and intermediates. nih.gov

Advanced Analytical and Methodological Approaches in Research on 2s 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Spectroscopic Techniques for Elucidating Stereochemistry and Molecular Structure

Determining the precise three-dimensional arrangement of atoms is fundamental in chiral molecule research. Spectroscopic methods are indispensable tools for elucidating the stereochemistry and molecular structure of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, they cannot distinguish between enantiomers. researchgate.net To resolve this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.govnih.govacs.orgwikipedia.orgunipi.it By reacting the chiral acid with a CDA, a mixture of diastereomers is formed, which exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. nih.govwikipedia.org Similarly, CSAs form transient diastereomeric complexes with the enantiomers, inducing observable differences in their NMR spectra. nih.govacs.orgunipi.it

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of an ester typically shows a strong carbonyl (C=O) stretching band between 1735 and 1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region. wikipedia.orgorgchemboulder.compurdue.edu For α-hydroxy carboxylic acids, both intramolecular and intermolecular hydrogen bonding can influence the vibrational frequencies. rsc.orgecnu.edu.cn

A more advanced technique, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.govacs.orgwikipedia.orgmdpi.com By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum chemical calculations, its absolute stereochemistry can be unequivocally confirmed. nih.govacs.orgwikipedia.org

Spectroscopic TechniqueApplication for this compoundKey Findings
NMR with Chiral Auxiliaries Determination of enantiomeric purity.Diastereomeric derivatives or complexes are formed, leading to separate NMR signals for each enantiomer, allowing for quantification. nih.govnih.govacs.orgwikipedia.orgunipi.it
Infrared (IR) Spectroscopy Functional group identification and hydrogen bonding analysis.Characteristic C=O and C-O stretching frequencies confirm the ester and carboxylic acid functionalities. Shifts can indicate hydrogen bonding patterns. wikipedia.orgorgchemboulder.compurdue.edursc.orgecnu.edu.cn
Vibrational Circular Dichroism (VCD) Determination of absolute configuration.The unique VCD spectrum serves as a fingerprint for the (S)-configuration, which can be matched with theoretical predictions. nih.govacs.orgwikipedia.orgmdpi.com

Chromatographic and Separation Methodologies for Enantiopurity Determination and Isolation

The ability to separate enantiomers is critical for both analytical determination of enantiomeric excess (ee) and for the preparative isolation of the desired stereoisomer. Chromatographic techniques are the primary methods used for this purpose.

Gas Chromatography (GC) can be used for the enantiomeric separation of chiral hydroxy acids, though it often requires prior derivatization to increase volatility and introduce a chiral handle. nih.govnih.govaocs.org For instance, the racemic mixture can be converted into diastereomeric esters using a chiral alcohol, which can then be separated on a standard achiral GC column. nih.govnih.gov Alternatively, chiral stationary phases are available that can directly separate the enantiomers of volatile derivatives. gcms.cz

High-Performance Liquid Chromatography (HPLC) is a more versatile and widely used technique for the separation of non-volatile chiral compounds. Chiral HPLC can be performed using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. Another approach is to use a chiral mobile phase additive that forms diastereomeric complexes with the enantiomers in situ. For preparative applications, preparative chiral HPLC can be employed to isolate larger quantities of the pure (2S)-enantiomer.

A study on the position-specific hydrolysis of diethyl malate (B86768) by a lipase (B570770) from Photobacterium lipolyticum M37 yielded 4-ethyl malate, a compound closely related to the target molecule. The product was purified using silica (B1680970) gel chromatography, a standard technique for separating compounds based on polarity. jmb.or.kr

Chromatographic MethodPrinciple of SeparationApplication for this compound
Chiral Gas Chromatography (GC) Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase.Determination of enantiomeric excess after suitable derivatization. nih.govnih.govgcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase or formation of diastereomeric complexes with a chiral mobile phase additive.Analytical determination of enantiomeric purity and preparative isolation of the pure enantiomer.
Silica Gel Chromatography Separation based on differences in polarity.Purification of the compound from reaction mixtures. jmb.or.kr

Computational Chemistry and Molecular Modeling for Mechanistic and Design Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of chemical and biological systems at the molecular level. In the context of this compound, these methods provide deep insights into its synthesis and interactions.

Molecular docking simulations can be used to predict the binding mode of a substrate within the active site of an enzyme. acs.org This is particularly relevant for understanding the stereoselectivity of enzymes like ketoreductases and dehydrogenases that can be used to synthesize chiral alcohols. By modeling the interaction of a prochiral precursor to this compound with the enzyme's active site, researchers can rationalize why the (S)-enantiomer is preferentially formed. acs.org

For a more detailed understanding of the reaction mechanism, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. acs.orgwordpress.comnih.govresearchgate.netosti.gov In this approach, the region of the system where the reaction occurs (the substrate and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are described using computationally less expensive molecular mechanics. acs.orgwordpress.comnih.govresearchgate.netosti.gov This allows for the calculation of reaction energy profiles and the identification of transition states, providing a detailed picture of the factors controlling the enzyme's stereoselectivity. acs.orgnih.gov

These computational studies are not only crucial for understanding existing biocatalytic systems but also for guiding the design of new, more efficient, or selective catalysts through enzyme engineering.

Computational MethodPurposeApplication in Research on this compound
Molecular Docking Predicts the preferred binding orientation of a molecule to a receptor.Understanding how a precursor molecule binds in an enzyme's active site to yield the (S)-enantiomer. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulates chemical reactions in complex environments like enzyme active sites.Elucidating the detailed reaction mechanism and the origins of stereoselectivity in the biocatalytic synthesis of the target molecule. acs.orgwordpress.comnih.govresearchgate.netosti.gov

Bioprocess Engineering and Optimization in Biocatalytic Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds like this compound is increasingly reliant on biocatalysis due to the high selectivity and mild reaction conditions offered by enzymes. Bioprocess engineering plays a critical role in translating these biocatalytic reactions into efficient and scalable production processes. mdpi.comresearchgate.net

The foundation of a successful biocatalytic process is the selection of a suitable biocatalyst. This often begins with screening a diverse range of microorganisms or enzymes for their ability to catalyze the desired reaction with high enantioselectivity. Dehydrogenases and ketoreductases are particularly relevant for the synthesis of chiral hydroxy acids and their esters. researchgate.netbohrium.comfrontiersin.orgtudelft.nlnih.govsemanticscholar.org

Once a promising enzyme is identified, its performance can often be improved through enzyme engineering. Site-directed mutagenesis, which involves making specific changes to the amino acid sequence of the enzyme, can be used to alter its substrate specificity, enhance its activity, or even invert its enantioselectivity. nih.govbiorxiv.orgiiserpune.ac.inresearchgate.netnih.govjiangnan.edu.cnnih.govrsc.org For example, modifying residues in the active site of a reductase could improve its efficiency in producing this compound from a corresponding ketoester. nih.govbiorxiv.orgjiangnan.edu.cnnih.gov

Enzyme Engineering ApproachGoalRelevance to this compound Synthesis
Enzyme Screening Identify a suitable biocatalyst.Find microorganisms or isolated enzymes (e.g., dehydrogenases, ketoreductases) that can produce the (S)-enantiomer with high selectivity. researchgate.netbohrium.comfrontiersin.orgtudelft.nlnih.govsemanticscholar.org
Site-Directed Mutagenesis Improve enzyme properties.Enhance the activity, stability, and enantioselectivity of the chosen enzyme for more efficient production. nih.govbiorxiv.orgiiserpune.ac.inresearchgate.netnih.govjiangnan.edu.cnnih.govrsc.org

For large-scale production, the biocatalytic reaction is carried out in a bioreactor. The design and operation of the bioreactor are crucial for maximizing productivity and efficiency. mdpi.com One key strategy is the use of immobilized enzymes. mdpi.comrsc.orgnih.gov By attaching the enzyme to a solid support, it can be easily separated from the reaction mixture and reused for multiple batches, which significantly reduces costs. mdpi.comnih.gov

Continuous flow reactors, where the substrate solution is continuously passed over the immobilized enzyme, offer several advantages over traditional batch reactors, including higher productivity and easier process control. acs.org A study demonstrated the use of a coimmobilized dual-enzyme system in a continuous flow reactor for the synthesis of chiral lactones, a strategy that could be adapted for the production of this compound. acs.org

The optimization of reaction parameters such as temperature, pH, and substrate concentration is also essential for maximizing the yield and purity of the product. jmb.or.krmdpi.com

Bioreactor TechnologyAdvantageApplication in Chiral Compound Synthesis
Immobilized Enzymes Reusability of the biocatalyst, simplified product purification.Cost-effective production of this compound by allowing the enzyme to be used for multiple reaction cycles. mdpi.comrsc.orgnih.gov
Continuous Flow Reactors High productivity, enhanced process control, and efficiency.Enables a continuous and efficient production process, particularly when coupled with immobilized enzymes. acs.org

Research Applications and Future Directions for 2s 4 Ethoxy 2 Hydroxy 4 Oxobutanoic Acid

Utilization as a Chiral Building Block in Asymmetric Synthesis

The strategic importance of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid lies in its C4 backbone, which is readily functionalizable, making it an ideal starting material for creating more complex chiral structures. Its pre-existing stereocenter serves as a foundation for transferring chirality to new molecules, a critical aspect in the synthesis of enantiomerically pure compounds.

Precursor to Chiral Pharmaceutical Intermediates and Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and bioactive natural products. One notable example is its role as a precursor in the synthesis of Mugineic Acid Ammonium Salt. Mugineic acids are phytosiderophores, compounds secreted by plants to chelate iron, and exhibit potent antioxidant activity. The synthesis of these complex natural products often involves intricate stereochemical control, for which the chiral backbone of this compound provides a significant advantage.

The general synthetic utility of chiral malic acid derivatives extends to a broad range of bioactive heterocycles and other complex natural products, underscoring the importance of this class of chiral building blocks in medicinal chemistry and drug discovery. The development of efficient synthetic routes to these intermediates is a continuous area of research, with a focus on improving yields and stereoselectivity.

Applications in the Controlled Stereoselective Construction of Complex Molecules

The stereoselective construction of complex molecules is a central theme in modern organic synthesis. This compound and its parent compound, (S)-malic acid, are celebrated for their role as versatile C4 chiral building blocks. Their utility is demonstrated in the enantioselective total synthesis of a multitude of natural products. magtech.com.cn

A key application lies in the synthesis of chiral γ-lactones, which are prevalent structural motifs in many biologically active natural products. The stereocenter in the malic acid derivative guides the formation of new stereocenters during the synthetic sequence, enabling the construction of highly functionalized and stereochemically defined lactone rings. These lactones can then serve as advanced intermediates for the synthesis of more complex targets.

ApplicationIntermediate SynthesizedFinal Product Class
Natural Product SynthesisChiral γ-lactonesPolyhydroxylated alkaloids, Macrolides
Pharmaceutical SynthesisFunctionalized pyrrolidinesBioactive heterocycles
Agrochemical SynthesisChiral side chainsStereospecific pesticides

Exploration in Novel Materials Science and Polymer Chemistry

The application of chiral monomers in polymer chemistry can lead to the development of materials with unique properties, such as chiroptical activity and the ability to form helical structures. While the direct application of this compound in this field is an area of ongoing exploration, related compounds like diethyl maleate (B1232345) are utilized as monomers in the production of various polymers. The incorporation of the chiral diacid functionality of malic acid derivatives into polyester (B1180765) chains is a promising avenue for creating biodegradable and biocompatible polymers with specific stereochemical architectures. These materials could find applications in drug delivery systems, medical implants, and as chiral stationary phases in chromatography.

Fundamental Investigations into Biological Mechanisms and Pathways Beyond Known Roles

The biological role of L-malate, the parent compound of this compound, as an intermediate in the citric acid cycle is well-established. However, research into the specific biological activities of its mono-ester derivatives is less extensive. Fundamental investigations could explore how this modified malate (B86768) analog interacts with metabolic enzymes or signaling pathways. For instance, studies on malate synthase, an enzyme crucial for the glyoxylate (B1226380) cycle in some organisms, reveal the intricate mechanisms of malate production. Understanding how derivatives like the title compound might influence such enzymes could open new avenues for research into metabolic regulation and potential therapeutic interventions.

Interdisciplinary Research Avenues and Emerging Technologies in Organic Synthesis and Biochemistry

The synthesis and application of this compound benefit from interdisciplinary approaches that combine organic synthesis with biocatalysis. Enzymatic methods are increasingly employed for the stereoselective synthesis of chiral building blocks. For example, the position-specific hydrolysis of diethyl malate using lipases can yield 4-ethyl malate, demonstrating a green and efficient alternative to traditional chemical methods. nih.gov

Emerging technologies such as continuous flow chemistry and high-throughput screening are being applied to optimize the synthesis and discover new applications for chiral molecules. These technologies can accelerate the development of synthetic routes and the identification of novel bioactive compounds derived from this compound. The integration of computational modeling with experimental work is also aiding in the design of more efficient and selective synthetic transformations.

Challenges and Future Perspectives in the Academic Research of this compound

Despite its utility, challenges remain in the academic and industrial application of this compound. The development of more cost-effective and scalable synthetic routes is a primary focus. While the parent (S)-malic acid is readily available from natural sources, the selective mono-esterification can sometimes lead to mixtures that require purification.

Future perspectives for this chiral building block are bright. The increasing demand for enantiomerically pure pharmaceuticals will continue to drive research into its applications. The exploration of its potential in materials science is still in its early stages and represents a significant area for future growth. Furthermore, a deeper understanding of its biological properties could lead to the discovery of new therapeutic applications. The continued development of novel synthetic methodologies, including more efficient catalytic systems and biocatalytic processes, will further enhance the value and accessibility of this compound as a cornerstone of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid, and how can stereochemical purity be ensured?

  • Methodology : A stepwise synthesis involves Knoevenagel condensation of ethyl acetoacetate with an aldehyde derivative, followed by hydrolysis and decarboxylation. Sodium ethoxide is typically used as a base in ethanol under reflux (60–80°C). To achieve the (2S)-configuration, chiral resolution via enzymatic kinetic resolution or asymmetric catalysis (e.g., using chiral oxazaborolidines) is recommended .
  • Validation : Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Confirm purity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the crystal structure and stereochemistry of this compound be resolved experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELX software for structure refinement, leveraging Olex2 or similar interfaces for visualization .
  • Complementary Techniques : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian 16) to validate stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers at 2–8°C .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Consult institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Troubleshooting : Discrepancies often arise from solvent effects or proton exchange. Record NMR in deuterated DMSO (which stabilizes hydroxyl protons) and compare with DFT simulations incorporating solvent models (e.g., IEFPCM). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Case Study : A 2024 study resolved conflicting 13^{13}C NMR signals for a similar oxobutanoate by correlating crystal packing (SC-XRD) with solution-state dynamics via molecular dynamics simulations .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Analyze by HPLC-UV/HRMS to identify breakdown products. Acidic conditions (pH <3) promote ester hydrolysis to 4-hydroxy-4-oxobutanoic acid, while alkaline conditions (pH >10) trigger β-keto decarboxylation .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. Activation energy (EaE_a) for hydrolysis in buffer (pH 7.4) is typically ~50 kJ/mol .

Q. How does the ethoxy group influence reactivity in multicomponent reactions (e.g., Ugi or Passerini reactions)?

  • Experimental Design : Test the compound as a chiral acid component in Ugi reactions with aldehydes, amines, and isocyanides. Monitor reaction progress via TLC (ethyl acetate/hexane) and isolate products via flash chromatography.
  • Mechanistic Insight : The ethoxy group stabilizes intermediates through steric hindrance and electronic effects, favoring diastereoselectivity. A 2023 study reported 75% ee in Ugi adducts using similar ethoxy-substituted acids .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from SC-XRD) against target proteins (e.g., ketol-acid reductoisomerase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • Data Interpretation : High-affinity binding (ΔG < −8 kcal/mol) suggests potential as a enzyme inhibitor. Cross-validate with in vitro assays (e.g., IC50_{50} determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.